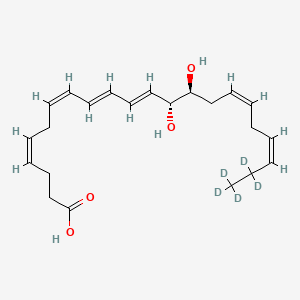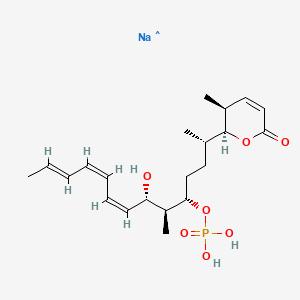
Cytostatin (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytostatin (sodium salt) is a natural antitumor compound known for its ability to inhibit cell adhesion to the extracellular matrix. It is a selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes. Cytostatin is derived from the bacterium Streptomyces sp. MJ654-NF4 and has shown significant potential in cancer research due to its ability to induce apoptosis in certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
Cytostatin (sodium salt) is typically obtained through fermentation processes involving the bacterium Streptomyces sp. MJ654-NF4. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of cytostatin (sodium salt) involves large-scale fermentation using optimized conditions to maximize yield. The fermentation process is carefully monitored and controlled to ensure the consistent production of high-quality cytostatin. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .
化学反応の分析
Types of Reactions
Cytostatin (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in cytostatin.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of cytostatin (sodium salt) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of cytostatin (sodium salt) include oxidized and reduced derivatives, as well as substituted analogs. These products are often studied for their potential biological activities and therapeutic applications .
科学的研究の応用
Cytostatin (sodium salt) has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of cell adhesion and metastasis in various cancer cell lines. .
Drug Development: Cytostatin serves as a lead compound for the development of new anticancer drugs targeting PP2A.
Biochemical Studies: It is used to study the biochemical pathways involving PP2A and its role in various diseases.
作用機序
Cytostatin (sodium salt) exerts its effects by selectively inhibiting protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that regulates various signaling pathways in eukaryotic cells. By inhibiting PP2A, cytostatin disrupts the dephosphorylation of key proteins involved in cell adhesion, migration, and apoptosis. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of metastatic activity .
類似化合物との比較
Similar Compounds
Fostriecin: Another PP2A inhibitor with similar anticancer properties.
Okadaic Acid: A potent inhibitor of PP2A and PP1, used in cancer research.
Cantharidin: A natural compound that inhibits PP2A and has been studied for its anticancer effects
Uniqueness of Cytostatin
Cytostatin (sodium salt) is unique due to its selective inhibition of PP2A without affecting other phosphatases such as PP1, PP2B, or PP5. This selectivity makes it a valuable tool for studying the specific role of PP2A in cellular processes and for developing targeted anticancer therapies .
特性
分子式 |
C21H33NaO7P |
|---|---|
分子量 |
451.4 g/mol |
InChI |
InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1 |
InChIキー |
UWBZHYPMUIFWGC-IAPNMYKYSA-N |
異性体SMILES |
C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O.[Na] |
正規SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)
![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)
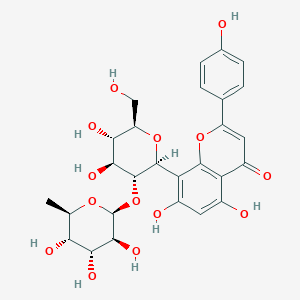
![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)
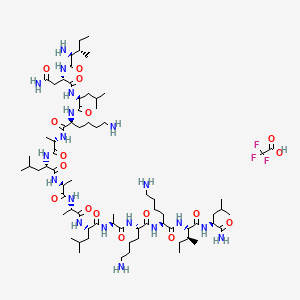
![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
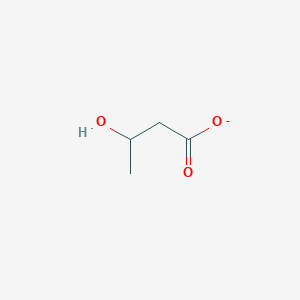
![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)
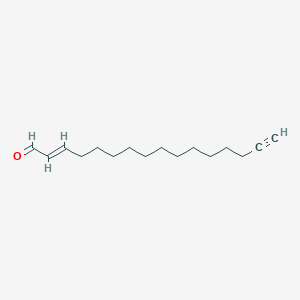
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
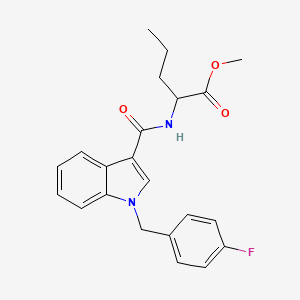
![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)
